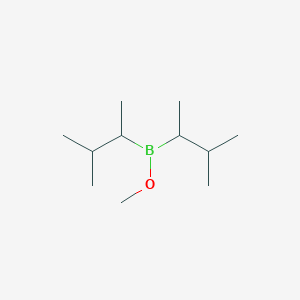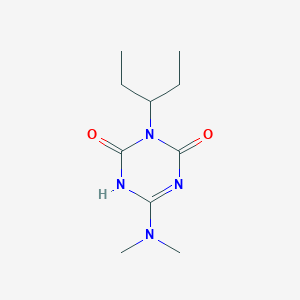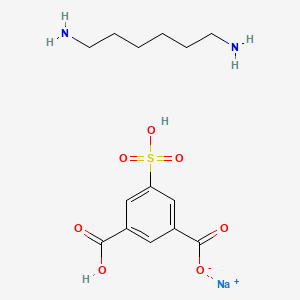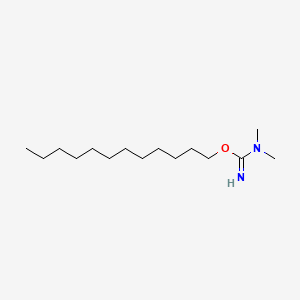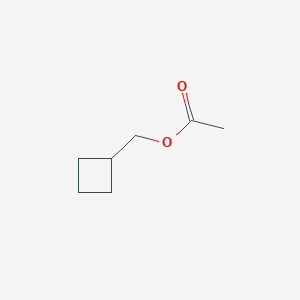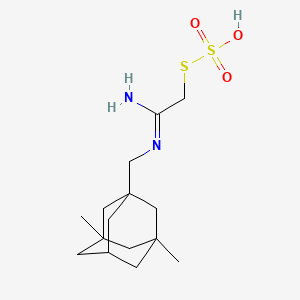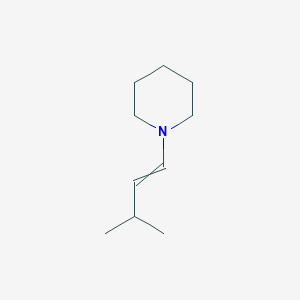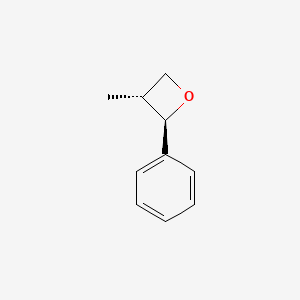
(2R,3R)-3-methyl-2-phenyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-methyl-2-phenyloxetane is a chiral organic compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers containing one oxygen atom and three carbon atoms. The compound’s unique structure, with a phenyl group and a methyl group attached to the oxetane ring, imparts distinct chemical and physical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-methyl-2-phenyloxetane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a halohydrin precursor. For example, starting from (2R,3R)-3-methyl-2-phenyl-1,2-propanediol, the compound can be synthesized by treating it with a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to induce cyclization and form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production. The use of continuous flow reactors and other advanced techniques could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-3-methyl-2-phenyloxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxetane ring.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-methyl-2-phenyloxetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties .
Wirkmechanismus
The mechanism of action of (2R,3R)-3-methyl-2-phenyloxetane involves its interaction with various molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in drug development or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-3-methyl-2-phenyloxirane: Another chiral cyclic ether with a three-membered ring.
(2R,3R)-3-methyl-2-phenyl-1,2-propanediol: A precursor in the synthesis of (2R,3R)-3-methyl-2-phenyloxetane.
Uniqueness
This compound is unique due to its four-membered oxetane ring, which imparts distinct chemical reactivity and physical properties compared to other cyclic ethers. Its chiral nature also makes it valuable in stereochemical studies and applications .
Eigenschaften
CAS-Nummer |
53433-00-4 |
|---|---|
Molekularformel |
C10H12O |
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
(2R,3R)-3-methyl-2-phenyloxetane |
InChI |
InChI=1S/C10H12O/c1-8-7-11-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
InChI-Schlüssel |
XNNZOIYYPLCPAH-PSASIEDQSA-N |
Isomerische SMILES |
C[C@@H]1CO[C@H]1C2=CC=CC=C2 |
Kanonische SMILES |
CC1COC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-Dibromo-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14655914.png)


![N-cyclohexyl-1-[1-(2-hydroxyethyl)-5-nitroimidazol-2-yl]methanimine oxide](/img/structure/B14655931.png)
